N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a piperazine ring, a benzodioxine moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 3-chlorophenylpiperazine intermediate.
Introduction of the Benzodioxine Moiety: The intermediate is then reacted with a benzodioxine derivative in the presence of a suitable catalyst to form the desired compound.
Final Coupling Reaction: The final step involves coupling the intermediate with a carboxamide derivative under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-amine: This compound shares the piperazine and chlorophenyl moieties but lacks the benzodioxine and carboxamide groups.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar piperazine structure but includes different substituents.
Uniqueness
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of a piperazine ring, a benzodioxine moiety, and a carboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H24ClN3O4 |
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Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C22H24ClN3O4/c23-16-4-3-5-17(14-16)25-10-12-26(13-11-25)21(27)8-9-24-22(28)20-15-29-18-6-1-2-7-19(18)30-20/h1-7,14,20H,8-13,15H2,(H,24,28) |
InChI Key |
IBMMZRPLVWMIII-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCNC(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
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